Cas no 210108-90-0 ((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)
![(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate structure](https://nl.kuujia.com/scimg/cas/210108-90-0x500.png)
210108-90-0 structure
Productnaam:(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate
(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Chemische en fysische eigenschappen
Naam en identificatie
-
- (2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate
- Jatrophane 6
- Jatrophane VI
- [ "" ]
- 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
- AKOS040761927
- DTXSID701098275
- [(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
- 210108-90-0
- CS-0113229
-
- Inchi: InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1
- InChI-sleutel: FPNGPBYYMDKBKJ-OHGSERNNSA-N
- LACHT: C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)c3ccccc3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C
Berekende eigenschappen
- Exacte massa: 716.30400
- Monoisotopische massa: 716.304
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 14
- Zware atoomtelling: 51
- Aantal draaibare bindingen: 13
- Complexiteit: 1390
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 10
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Topologisch pooloppervlak: 198A^2
- XLogP3: 3.1
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 721.7±60.0 °C at 760 mmHg
- Vlampunt: 211.3±26.4 °C
- Oplosbaarheid: Almost insoluble (0.045 g/l) (25 º C),
- PSA: 198.26000
- LogboekP: 3.16080
- Dampfdruk: 0.0±2.5 mmHg at 25°C
(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4354-5 mg |
Jatrophane VI |
210108-90-0 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
TargetMol Chemicals | TN4354-1 ml * 10 mm |
Jatrophane VI |
210108-90-0 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
TargetMol Chemicals | TN4354-1 mL * 10 mM (in DMSO) |
Jatrophane VI |
210108-90-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4354-1 mg |
Jatrophane VI |
210108-90-0 | 1mg |
¥2835.00 | 2022-04-26 | ||
A2B Chem LLC | AF36264-5mg |
Jatrophane 6 |
210108-90-0 | 95% | 5mg |
$3080.00 | 2024-04-20 | |
TargetMol Chemicals | TN4354-5mg |
Jatrophane VI |
210108-90-0 | 5mg |
¥ 3940 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J90920-5 mg |
Jatrophane 6 |
210108-90-0 | 5mg |
¥5600.0 | 2022-04-27 |
(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Gerelateerde literatuur
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Jatrofane en cyclijatrofene diterpenoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Diterpenoids Jatrofane en cyclijatrofene diterpenoïden
210108-90-0 ((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate) Gerelateerde producten
- 1804722-34-6(Ethyl 4-amino-6-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate)
- 2098040-91-4(1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine)
- 1253696-35-3(6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2228806-92-4(3-(3-chloro-4-nitrophenyl)-3-methylbutan-1-amine)
- 2228511-44-0(2-hydroxy-2-1-(1H-indol-7-yl)cyclopropylacetic acid)
- 338964-30-0(3-[(3-CHLOROPHENYL)SULFONYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE)
- 2172086-97-2(2-1-cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 2080412-63-9(1-(bromomethyl)-1-(difluoromethyl)cyclobutane)
- 2060048-94-2(1-ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde)
- 872848-73-2(N,N-diethyl-2-3-({(4-fluorophenyl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide)
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
CN Leverancier
Reagentie
